In-Depth Technical Guide to the Physical Properties of (S)-Pentan-2-amine Hydrochloride
In-Depth Technical Guide to the Physical Properties of (S)-Pentan-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(S)-Pentan-2-amine hydrochloride (CAS No. 216237-52-4) is a chiral primary amine salt of significant interest in the pharmaceutical and fine chemical industries.[1] Its stereochemically defined structure makes it a valuable building block for the asymmetric synthesis of complex molecules, particularly in the development of novel therapeutics.[1] This guide provides a comprehensive overview of the key physical properties of (S)-Pentan-2-amine hydrochloride, detailing experimental methodologies for their determination and offering insights into the practical implications of these properties for research and development.
Introduction: The Significance of (S)-Pentan-2-amine Hydrochloride in Asymmetric Synthesis
Chiral amines are fundamental components in a vast array of biologically active compounds, with an estimated 40-45% of small-molecule pharmaceuticals containing a chiral amine moiety.[1] The specific three-dimensional arrangement of atoms in these molecules is critical for their interaction with biological targets, which are themselves chiral. (S)-Pentan-2-amine hydrochloride provides a readily available and stereochemically pure source of a pentyl amine scaffold, a structural motif found in various pharmacologically active agents.[1] Its utility is underscored by its application in the synthesis of complex pharmaceutical intermediates.[1]
This technical guide is structured to provide a deep dive into the physical characteristics of this important chiral building block. Understanding these properties is paramount for its effective handling, storage, and application in synthetic chemistry, ensuring reproducibility and success in drug discovery and development endeavors.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a starting material is the bedrock of robust and scalable chemical synthesis. These properties dictate storage conditions, solvent selection for reactions and purification, and the analytical methods for quality control.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₄ClN | [2][3][4] |
| Molecular Weight | 123.62 g/mol | [3][4][5] |
| Appearance | White to pale grey solid/powder | [6] |
| Purity | Typically ≥97% | [3] |
| Melting Point | 167-168 °C (for pentan-2-amine hydrochloride) | [7] |
In-Depth Analysis of Physical Properties
Melting Point: A Critical Indicator of Purity
The melting point of a crystalline solid is a highly sensitive indicator of its purity. For a pure compound, the melting range is typically sharp, spanning 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. The reported melting point for pentan-2-amine hydrochloride is 167-168 °C.[7] As enantiomers possess identical physical properties (with the exception of optical rotation), this value is considered representative for the (S)-enantiomer.
The determination of a melting point is a foundational experiment in organic chemistry, providing critical data on a compound's identity and purity. The causality behind this experimental choice lies in the thermodynamic principle that impurities disrupt the crystal lattice of a solid, leading to a lower and broader melting temperature range. This protocol is designed to be self-validating by including a calibration step with a known standard.
Apparatus:
-
Digital melting point apparatus (e.g., Mel-Temp or similar)
-
Melting point capillary tubes (one end sealed)
-
A certified melting point standard (e.g., benzoic acid)
-
Spatula and watch glass
Procedure:
-
Calibration: To ensure the accuracy of the apparatus, first determine the melting point of a certified standard. A deviation of more than 1-2°C necessitates recalibration or the application of a correction factor.
-
Sample Preparation: Place a small amount of dry (S)-Pentan-2-amine hydrochloride powder on a clean, dry watch glass. Carefully introduce the powder into the open end of a capillary tube to a height of 2-3 mm. Pack the sample tightly at the sealed end by tapping the tube on a hard surface or by dropping it through a long glass tube.
-
Measurement - Rapid Determination (Optional): If the approximate melting point is unknown, a rapid determination can be performed by heating at a rate of 10-20°C per minute to establish a rough estimate.
-
Measurement - Accurate Determination: Place the capillary tube in the heating block of the melting point apparatus. Heat at a moderate rate until the temperature is approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is reported as T1-T2.
Solubility Profile: Guiding Solvent Selection
The solubility of (S)-Pentan-2-amine hydrochloride is a critical parameter for its use in synthesis, influencing reaction kinetics, purification strategies, and formulation. As a hydrochloride salt of a primary amine, it is expected to exhibit good solubility in polar protic solvents due to the potential for strong ion-dipole interactions and hydrogen bonding.
| Solvent | Qualitative Solubility | Rationale |
| Water | Soluble | [8] |
| Methanol | Slightly Soluble | [6][7] |
| Ethanol | Sparingly Soluble | [6] |
| Chloroform | Slightly Soluble | [7] |
The Shake-Flask method is the gold standard for determining equilibrium solubility. Its trustworthiness stems from its direct measurement of a saturated solution at equilibrium. This protocol provides a reliable system for assessing solubility in various solvents.
Apparatus:
-
Small vials with screw caps (e.g., 2 mL)
-
Vortex mixer or shaker
-
Analytical balance
-
Spatula
-
Various solvents (e.g., water, methanol, ethanol, dichloromethane, toluene)
Procedure:
-
Sample Preparation: Add approximately 10 mg of (S)-Pentan-2-amine hydrochloride to a vial.
-
Solvent Addition: Add 0.5 mL of the chosen solvent to the vial.
-
Equilibration: Cap the vial tightly and vortex or shake vigorously for 1-2 minutes. Allow the vial to stand at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.
-
Observation: Visually inspect the vial for the presence of undissolved solid.
-
Classification:
-
Soluble: No undissolved solid is visible.
-
Slightly Soluble/Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.
-
Insoluble: The majority of the solid remains undissolved.
-
-
Quantitative Analysis (Optional): For a precise solubility value, the saturated supernatant can be carefully removed, diluted, and analyzed by a suitable quantitative method such as HPLC or GC after appropriate sample preparation.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and purity of a compound. For (S)-Pentan-2-amine hydrochloride, NMR and IR spectroscopy are key analytical tools.
¹H-NMR Spectroscopy: Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the number of different types of protons and their connectivity within a molecule. The provided ¹H-NMR spectrum for (S)-Pentan-2-amine hydrochloride is a crucial tool for confirming its structure.[2]
Expected ¹H-NMR Signals for (S)-Pentan-2-amine hydrochloride:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| -CH₃ (at C1) | ~0.9 | Triplet | 3H | Methyl group at the end of the propyl chain. |
| -CH₂- (at C3 & C4) | ~1.3-1.7 | Multiplet | 4H | Methylene groups of the propyl chain. |
| -CH- (at C2) | ~3.0-3.3 | Multiplet | 1H | Chiral methine proton adjacent to the ammonium group. |
| -NH₃⁺ | Broad singlet | 3H | Protons of the ammonium group. | |
| -CH₃ (on C2) | ~1.2 | Doublet | 3H | Methyl group attached to the chiral center. |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
The broadness of the -NH₃⁺ signal is due to rapid proton exchange and quadrupolar relaxation from the nitrogen atom. The addition of a drop of D₂O to the NMR tube would result in the disappearance of this signal due to H-D exchange, a useful technique for confirming the presence of labile protons.
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For (S)-Pentan-2-amine hydrochloride, the key absorptions are associated with the ammonium (-NH₃⁺) and alkyl (C-H) groups.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |
| N-H (Ammonium) | 3300-3000 | Strong, Broad | N-H Stretch |
| C-H (Alkyl) | 2960-2850 | Strong | C-H Stretch |
| N-H (Ammonium) | ~1600-1500 | Medium | N-H Bend (Asymmetric) |
| N-H (Ammonium) | ~1500-1400 | Medium | N-H Bend (Symmetric) |
| C-N | 1250-1020 | Medium-Weak | C-N Stretch |
The broad and strong absorption in the 3300-3000 cm⁻¹ region is highly characteristic of the N-H stretching vibrations in an ammonium salt.[9][10] This is a key diagnostic peak to differentiate the hydrochloride salt from the free amine.
Safety and Handling
As a responsible scientist, it is imperative to be fully aware of the potential hazards associated with any chemical and to handle it accordingly.
(S)-Pentan-2-amine hydrochloride is classified with the following hazard statements:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Recommended Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Always consult the latest Safety Data Sheet (SDS) for comprehensive safety and handling information before working with this compound.
Visualizations
Molecular Structure
Caption: 2D representation of (S)-Pentan-2-amine hydrochloride.
Experimental Workflow for Physical Property Determination
Caption: Workflow for determining key physical properties.
Conclusion
This technical guide has provided a detailed examination of the physical properties of (S)-Pentan-2-amine hydrochloride, a crucial chiral building block in modern organic synthesis. By understanding and applying the methodologies for determining its melting point, solubility, and spectroscopic characteristics, researchers and drug development professionals can ensure the quality and suitability of this compound for their specific applications. The data and protocols presented herein are intended to serve as a valuable resource for the effective utilization of (S)-Pentan-2-amine hydrochloride in the advancement of chemical and pharmaceutical research.
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